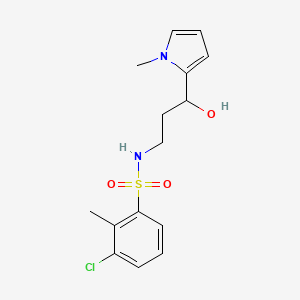

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-11-12(16)5-3-7-15(11)22(20,21)17-9-8-14(19)13-6-4-10-18(13)2/h3-7,10,14,17,19H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHJYYIKEBTUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted benzene ring, along with a pyrrole moiety. Its IUPAC name is 3-chloro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methylbenzenesulfonamide , and its molecular formula is .

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The hydroxy group and the pyrrole ring are crucial for binding to these targets, leading to modulation of their activity. The sulfonamide moiety may also play a role in enhancing solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzyme activity, which is critical for their growth and reproduction.

2. Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, demonstrating the ability to reduce pro-inflammatory cytokine production in cellular models. This suggests a possible therapeutic application in inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Effects : A study conducted by reported that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.

- Investigation of Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | BenchChem |

| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | BenchChem |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related sulfonamide derivatives:

Key Observations:

- PZ-1361 (5a) shares the 3-chlorobenzenesulfonamide group but replaces the pyrrole-hydroxypropyl chain with a piperidine-biphenyloxy group. This substitution likely enhances 5-HT7 receptor selectivity due to increased lipophilicity and steric bulk .

- Example 53 lacks a sulfonamide group but incorporates a pyrazolopyrimidine core, suggesting divergent mechanisms (e.g., kinase or topoisomerase inhibition) .

- The naphthoimidazole derivative (CAS 53221-83-3) demonstrates how aromatic heterocycles (vs. pyrrole) may improve thermal stability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.